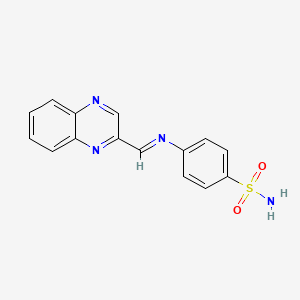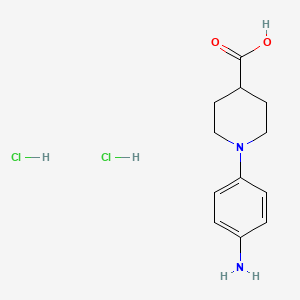![molecular formula C20H19Cl2N3O B13994200 4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide CAS No. 16880-75-4](/img/structure/B13994200.png)
4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide typically involves the introduction of a nitrogen mustard group to the structure of CI994. This process includes several steps:
Formation of the Intermediate: The initial step involves the synthesis of an intermediate compound, which is then subjected to further reactions.
Introduction of the Nitrogen Mustard Group: The nitrogen mustard group is introduced through a reaction with bis(2-chloroethyl)amine.
Final Coupling: The final step involves coupling the intermediate with quinolin-5-yl benzamide under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide undergoes several types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bis(2-chloroethyl)amino group.
Oxidation and Reduction: The compound may also participate in oxidation and reduction reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups attached to the nitrogen mustard moiety.
科学的研究の応用
4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide has several scientific research applications:
Cancer Research: As a histone deacetylase inhibitor, it has shown potential in inhibiting the growth of cancer cells, particularly in solid tumors.
Epigenetic Studies: The compound is used to study the role of histone deacetylases in gene expression and epigenetic regulation.
Drug Development: It serves as a lead compound for developing new histone deacetylase inhibitors with improved efficacy and selectivity.
作用機序
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide involves the inhibition of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression. The compound exhibits selectivity for class I histone deacetylases, particularly HDAC1, HDAC2, and HDAC3 . This selectivity contributes to its antiproliferative effects on cancer cells by inducing cell cycle arrest and apoptosis .
類似化合物との比較
Similar Compounds
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another histone deacetylase inhibitor with a similar structure and mechanism of action.
Melphalan: An alkylating agent used in cancer treatment, which also contains a bis(2-chloroethyl)amino group.
Sarcolysine: Another alkylating agent with a similar chemical structure.
Uniqueness
4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide is unique due to its specific structure, which combines the nitrogen mustard group with a quinolin-5-yl benzamide moiety. This combination enhances its selectivity and potency as a histone deacetylase inhibitor, making it a valuable compound for cancer research and drug development .
特性
CAS番号 |
16880-75-4 |
|---|---|
分子式 |
C20H19Cl2N3O |
分子量 |
388.3 g/mol |
IUPAC名 |
4-[bis(2-chloroethyl)amino]-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C20H19Cl2N3O/c21-10-13-25(14-11-22)16-8-6-15(7-9-16)20(26)24-19-5-1-4-18-17(19)3-2-12-23-18/h1-9,12H,10-11,13-14H2,(H,24,26) |
InChIキー |
BUGBIROATHYNDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC=C(C=C3)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






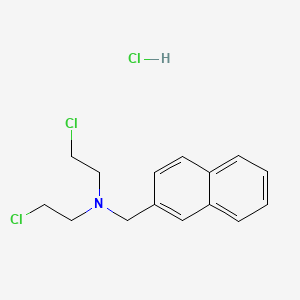

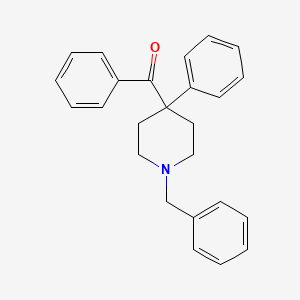
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene](/img/structure/B13994153.png)
![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)
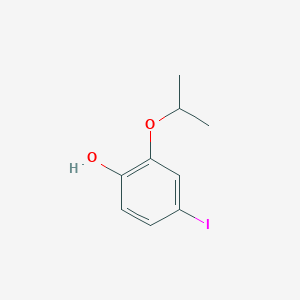
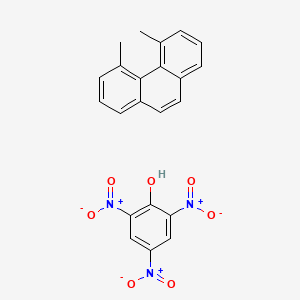
![6-Aminomethyl-benzo[1,2,3]thiadiazole](/img/structure/B13994177.png)
